

Guide to Inter-laboratory Comparison of Nitrothal-isopropyl Quantification

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Compound of Interest

Compound Name: Nitrothal-isopropyl

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of **Nitrothal-isopropyl**, a fungicide used in agriculture. The document outlines the experimental protocols for two common analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and presents a comparative analysis of their performance across multiple laboratories. This guide is intended to assist researchers and analytical professionals in understanding the variability and reliability of these methods for the determination of **Nitrothal-isopropyl** residues.

Introduction

Nitrothal-isopropyl is a dinitroaniline fungicide used to control powdery mildew on various crops. Its determination in food and environmental matrices is crucial for regulatory compliance and consumer safety. Inter-laboratory comparisons, also known as proficiency tests, are essential for assessing the competence of laboratories in performing specific analyses and for validating the robustness of analytical methods.^{[1][2]}

This guide simulates an inter-laboratory study where participating laboratories were provided with a homogenized apple matrix spiked with a known concentration of **Nitrothal-isopropyl**. The laboratories were instructed to quantify the analyte using either a specified GC or HPLC method.

Experimental Protocols

Detailed methodologies for the quantification of **Nitrothal-isopropyl** are provided below. These protocols are based on established analytical procedures for pesticide residue analysis.[3][4][5]

2.1. Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for the extraction and cleanup of **Nitrothal-isopropyl** from the apple matrix.[6][7]

- Extraction:
 - Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salts (4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO_4 , 150 mg primary secondary amine (PSA), and 150 mg C18.
 - Vortex for 30 seconds.
 - Centrifuge at 4000 rpm for 5 minutes.
 - The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

- Instrumentation: Gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem).

- Column: DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness (or equivalent).
- Injector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp 1: 25 °C/min to 150 °C.
 - Ramp 2: 5 °C/min to 200 °C.
 - Ramp 3: 10 °C/min to 280 °C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

2.3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

- Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer.[\[8\]](#)
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).[\[9\]](#)
- Mobile Phase:
 - A: Water with 0.1% formic acid.
 - B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - Start with 10% B, hold for 1 minute.
 - Linear gradient to 95% B over 8 minutes.

- Hold at 95% B for 2 minutes.
- Return to 10% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative results from a simulated inter-laboratory study involving eight laboratories. The apple matrix was spiked with **Nitrothal-isopropyl** at a concentration of 0.100 mg/kg.

Table 1: Inter-laboratory Comparison Data for **Nitrothal-isopropyl** Quantification by GC-MS

Laboratory	Reported Concentration (mg/kg)	Recovery (%)	z-score
Lab 1	0.095	95	-0.5
Lab 2	0.112	112	1.2
Lab 3	0.088	88	-1.2
Lab 4	0.105	105	0.5
Mean	0.100	100	
Std. Dev.	0.010	10	
RSD (%)	10.0		

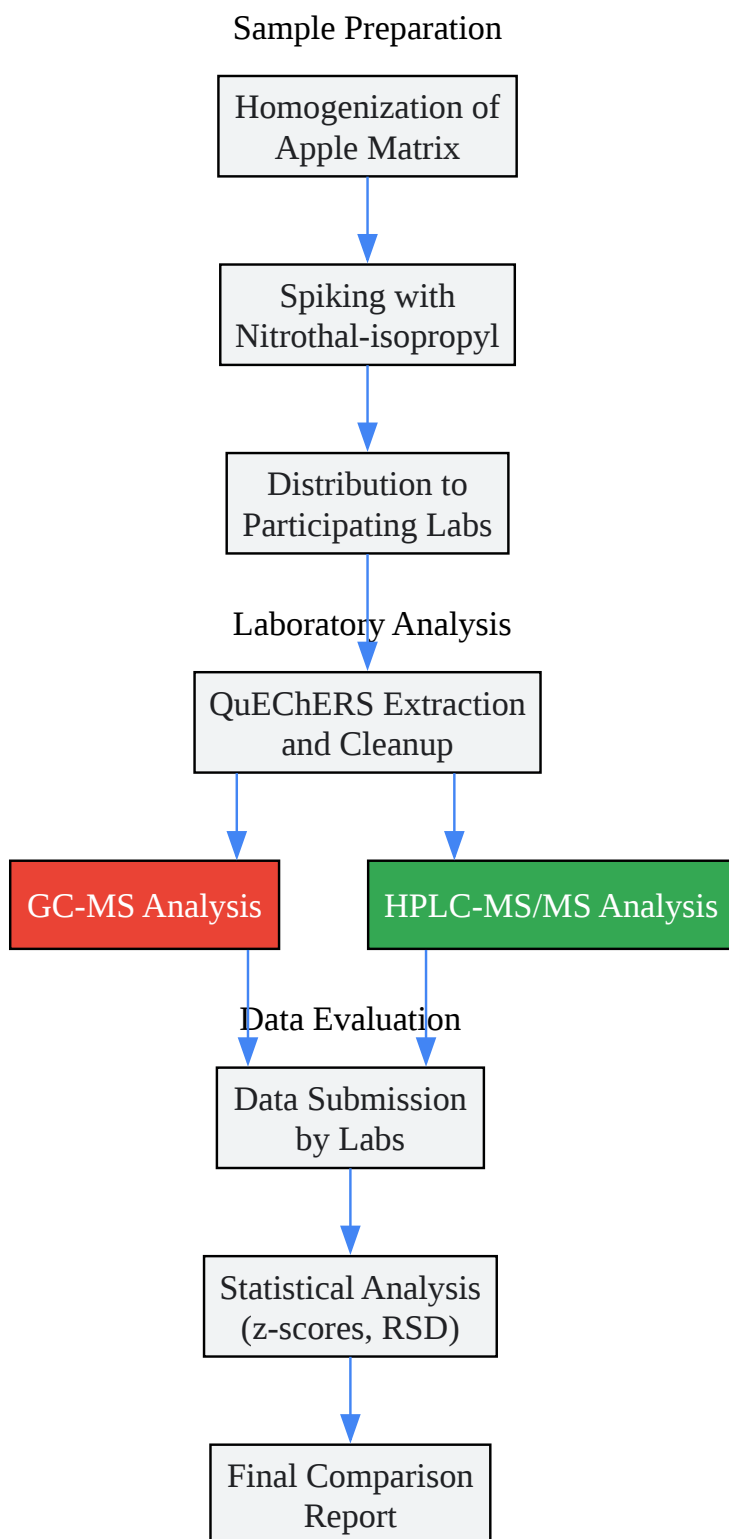
Table 2: Inter-laboratory Comparison Data for **Nitrothal-isopropyl** Quantification by HPLC-MS/MS

Laboratory	Reported Concentration (mg/kg)	Recovery (%)	z-score
Lab 5	0.098	98	-0.2
Lab 6	0.103	103	0.3
Lab 7	0.092	92	-0.8
Lab 8	0.108	108	0.8
Mean	0.100	100	
Std. Dev.	0.007	7	
RSD (%)	7.0		

z-scores are calculated based on the assigned value of 0.100 mg/kg and a target standard deviation for proficiency testing of 10% of the assigned value.

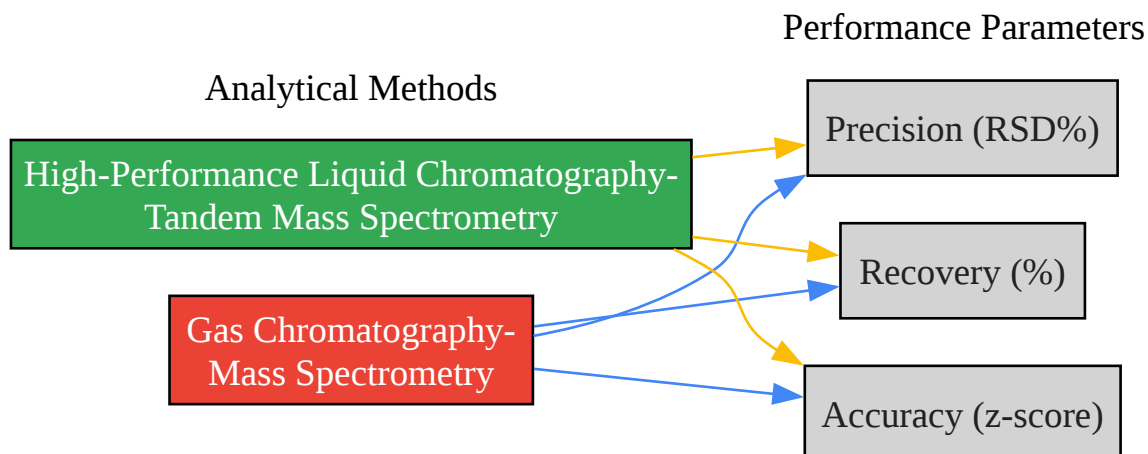
Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the inter-laboratory comparison study.



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Caption: Workflow of the inter-laboratory comparison study.



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Caption: Comparison of analytical methods based on performance.

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